molecular formula C21H34NO4P B13755965 N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate CAS No. 118202-66-7

N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate

Cat. No.: B13755965
CAS No.: 118202-66-7
M. Wt: 395.5 g/mol
InChI Key: FIJSYJABOMOSBQ-UHFFFAOYSA-N
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Description

N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate is a compound that features an adamantane moiety, which is known for its unique structural properties. Adamantane derivatives are widely used in medicinal chemistry, catalyst development, and nanomaterials due to their stability and reactivity

Preparation Methods

The synthesis of N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate involves several steps. One common method includes the alkylation of adamantane derivatives using radical intermediates . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield adamantane ketones, while substitution reactions can introduce different functional groups onto the adamantane core .

Mechanism of Action

The mechanism of action of N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

CAS No.

118202-66-7

Molecular Formula

C21H34NO4P

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-(1-adamantyl)ethyl]-1-phenylpropan-2-amine;phosphoric acid

InChI

InChI=1S/C21H31N.H3O4P/c1-16(9-17-5-3-2-4-6-17)22-8-7-21-13-18-10-19(14-21)12-20(11-18)15-21;1-5(2,3)4/h2-6,16,18-20,22H,7-15H2,1H3;(H3,1,2,3,4)

InChI Key

FIJSYJABOMOSBQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NCCC23CC4CC(C2)CC(C4)C3.OP(=O)(O)O

Origin of Product

United States

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